molecular formula C15H18N2O3 B14715596 9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone CAS No. 21392-68-7

9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone

Cat. No.: B14715596
CAS No.: 21392-68-7
M. Wt: 274.31 g/mol
InChI Key: NYBPXSUFUTXYAA-UHFFFAOYSA-N
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Description

9-Azabicyclo[610]non-9-yl(4-nitrophenyl)methanone is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under high-temperature conditions.

    Introduction of the Azabicyclo Group: The azabicyclo group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the bicyclic core.

    Attachment of the 4-Nitrophenyl Group: The final step involves the attachment of the 4-nitrophenyl group through a Friedel-Crafts acylation reaction, using 4-nitrobenzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitro group reduced to an amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    9-Azabicyclo[3.3.1]nonane: Another bicyclic compound with a different ring size and structure.

    4-Nitrophenylmethanone: A simpler compound lacking the bicyclic structure but containing the nitrophenyl group.

Uniqueness

9-Azabicyclo[610]non-9-yl(4-nitrophenyl)methanone is unique due to its combination of a bicyclic core and a nitrophenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

21392-68-7

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

9-azabicyclo[6.1.0]nonan-9-yl-(4-nitrophenyl)methanone

InChI

InChI=1S/C15H18N2O3/c18-15(11-7-9-12(10-8-11)17(19)20)16-13-5-3-1-2-4-6-14(13)16/h7-10,13-14H,1-6H2

InChI Key

NYBPXSUFUTXYAA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2C(N2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC1

Origin of Product

United States

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